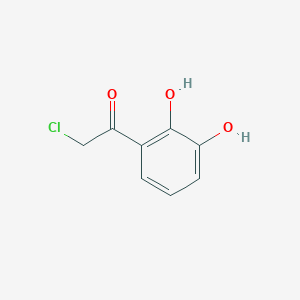

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone

説明

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7ClO3 It is a chlorinated derivative of acetophenone, featuring both chloro and dihydroxy functional groups on the phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 2-hydroxyacetophenone using reagents such as bromine in acetic acid or chloroform . The reaction typically requires controlled conditions, such as refluxing in acetic acid for a specified duration.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

化学反応の分析

Types of Reactions

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The dihydroxy groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or thiols can replace the chloro group under appropriate conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

作用機序

The mechanism of action of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The dihydroxy groups can form hydrogen bonds with active sites, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Similar Compounds

- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone

- 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone

- 2-Chloro-1-(3-hydroxyphenyl)ethanone

Uniqueness

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is unique due to the specific positioning of the chloro and dihydroxy groups on the phenyl ring. This configuration can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds .

生物活性

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone, a compound with the molecular formula C8H7ClO3 and a molecular weight of approximately 186.59 g/mol, has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloro group and two hydroxyl groups on an aromatic ring, which are significant for its antioxidant properties and potential therapeutic applications.

- Molecular Formula : C8H7ClO3

- Molecular Weight : 186.59 g/mol

- Melting Point : 163 - 165 °C

- Appearance : Off-white solid

Biological Activity Overview

Research indicates that this compound exhibits various biological activities primarily due to its phenolic structure. The hydroxyl groups contribute to its ability to act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby protecting cellular components from oxidative damage.

Antioxidant Properties

The compound's antioxidant capacity is crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The presence of hydroxyl groups enhances its radical-scavenging ability.

Although specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that it may interact with various biological targets involved in oxidative stress responses. This interaction could modulate pathways related to inflammation and cellular signaling.

Synthesis and Derivatives

This compound can be synthesized through several methods, including:

- Synthesis with Aromatic Substituted Aldehyde : Producing chalcone derivatives.

- Halogenation Reactions : Leading to halogenoacetic acid derivatives.

- Reactions with Benzenediazonium Chloride : To form triazene derivatives.

These derivatives have shown varied biological activities, further expanding the potential applications of the parent compound.

Case Studies and Research Findings

Several studies have examined the biological activities associated with this compound:

- Antimicrobial Activity : Compounds synthesized from this compound have been screened for antimicrobial properties. Results indicated promising activity against various microbial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.

- Antioxidant Efficacy : In vitro studies demonstrated that the compound effectively reduced oxidative stress markers in cell cultures exposed to harmful agents. This suggests its potential role in protective therapies against oxidative damage .

- Impurity Identification : The compound has been identified as an impurity in noradrenaline formulations, indicating its relevance in pharmacological contexts where noradrenaline is utilized .

Comparative Analysis of Similar Compounds

A comparison of structurally similar compounds highlights the unique features and potential biological activities:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 4-Chloro-1-(4-hydroxyphenyl)butan-1-one | 7150-55-2 | 0.86 | Longer carbon chain with different hydroxy position |

| 1-(3-Hydroxy-5-methylphenyl)ethanone | 43113-93-5 | 0.81 | Contains a methyl group on the phenyl ring |

| 1-(3,4-Dihydroxyphenyl)pentan-1-one | 2525-01-1 | 0.80 | Longer aliphatic chain |

| 1-(3,5-Dihydroxyphenyl)ethanone | 51863-60-6 | 0.79 | Different hydroxyl positioning |

These compounds exhibit variations in their functional groups and chain lengths, influencing their biological activities and applications.

特性

IUPAC Name |

2-chloro-1-(2,3-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,10,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOGWTRHJRGQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213119 | |

| Record name | Pyrocatechol, 3-chloroacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63704-55-2 | |

| Record name | Pyrocatechol, 3-chloroacetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063704552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrocatechol, 3-chloroacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。